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Compound of Interest

Compound Name: 2,3-Dichloro-6-methylpyridine

Cat. No.: B1317625 Get Quote

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development

Professionals

This technical guide provides a thorough review of the available scientific literature on 2,3-
dichloro-6-methylpyridine. Aimed at researchers, scientists, and professionals in drug

development, this document consolidates information on its chemical properties, synthesis, and

potential applications, while also highlighting areas where data is currently limited.

Core Properties and Spectroscopic Data
2,3-Dichloro-6-methylpyridine is a halogenated derivative of 6-methylpyridine (also known as

γ-picoline). The presence of two chlorine atoms on the pyridine ring significantly influences its

chemical reactivity and potential as a synthetic intermediate.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-methylpyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1317625?utm_src=pdf-interest
https://www.benchchem.com/product/b1317625?utm_src=pdf-body
https://www.benchchem.com/product/b1317625?utm_src=pdf-body
https://www.benchchem.com/product/b1317625?utm_src=pdf-body
https://www.benchchem.com/product/b1317625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference/Note

CAS Number 54957-86-7 [1]

Molecular Formula C₆H₅Cl₂N Calculated

Molecular Weight 162.02 g/mol [1]

Physical Form
Colorless or white to light-

yellow solid or liquid
[1]

Purity Typically ≥98% [1]

Boiling Point Data not available

For comparison, 2-chloro-6-

methylpyridine has a boiling

point of 64-68 °C at 10 mmHg.

[2]

Melting Point Data not available

Spectroscopic Characterization:

Detailed, verified spectroscopic data for 2,3-dichloro-6-methylpyridine is not readily available

in the surveyed literature. Characterization of this compound would require experimental

analysis. For comparative purposes, data for structurally related compounds are often

referenced by researchers.

Table 2: Reference Spectroscopic Data for Related Pyridine Derivatives
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Compound ¹H NMR Data ¹³C NMR Data
Mass
Spectrum (MS)

Infrared (IR)
Spectrum

2-Chloro-6-

methylpyridine

Available, but

specific shifts not

detailed in

search results.

Data not

available

Available via

NIST WebBook.

Spectrum has

been recorded

and analyzed.[3]

[4]

2-Amino-6-

methylpyridine

δ (ppm): 7.29 (t),

6.48 (d), 6.28 (d),

4.6 (s, NH₂),

2.36 (s, CH₃) in

CDCl₃.[5]

Data not

available
Data available. Data available.

3-Bromo-6-

chloro-2-

methylpyridine

Data available,

but specific shifts

not detailed in

search results.[6]

Data not

available

Data not

available

Data not

available

2,6-Dichloro-3-

nitropyridine

Data available,

but specific shifts

not detailed in

search results.[7]

Data not

available
Data available. Data available.

Synthesis of 2,3-Dichloro-6-methylpyridine:
Experimental Protocols
While a definitive, optimized protocol for the synthesis of 2,3-dichloro-6-methylpyridine is not

explicitly detailed in the available literature, several established methods for the synthesis of

chlorinated pyridines can be adapted. The following section outlines potential synthetic

strategies and provides detailed experimental procedures for analogous reactions.

Proposed Synthetic Pathways
Two logical synthetic routes are proposed based on common reactions in pyridine chemistry.

These pathways would require experimental validation and optimization.
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Route 1: From 2-Amino-6-methylpyridine

Route 2: From 2-Hydroxy-6-methylpyridine

2-Amino-6-methylpyridine 2-Hydroxy-3-nitro-6-methylpyridine
Nitration

2-Chloro-3-nitro-6-methylpyridine
Chlorination

2-Amino-3-chloro-6-methylpyridine
Reduction

2,3-Dichloro-6-methylpyridine
Sandmeyer Reaction

2-Hydroxy-6-methylpyridine 2,3-Dichloro-6-methylpyridine
Direct Dichlorination

Click to download full resolution via product page

Caption: Proposed synthetic routes for 2,3-dichloro-6-methylpyridine.

Detailed Experimental Protocols for Analogous
Syntheses
The following protocols for related compounds provide a practical starting point for the

synthesis of 2,3-dichloro-6-methylpyridine.

Protocol 1: Multi-step Synthesis from 2-Amino-6-methylpyridine (Analogous to the synthesis of

2-Chloro-3-nitro-6-methylpyridine)

This pathway involves the introduction of a nitro group, conversion of the amino group to a

hydroxyl group, chlorination, and subsequent replacement of the nitro group.

Nitration of 2-Amino-6-methylpyridine:

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-6-

methylpyridine (1.0 eq) to concentrated sulfuric acid.
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Maintain the temperature at 0 °C and slowly add a pre-mixed 1:1 (v/v) solution of

concentrated sulfuric acid and concentrated nitric acid.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to stand for 12 hours.

Pour the reaction mixture onto crushed ice and neutralize to pH 7 with concentrated

aqueous ammonia.

Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-3-nitro-6-

methylpyridine. A reported yield for a similar nitration is 29% after purification.

Conversion to 2-Hydroxy-3-nitro-6-methylpyridine via Diazotization:

Suspend the nitrated product (1.0 eq) in water and add concentrated sulfuric acid.

Cool the mixture to 0 °C in an ice bath and add sodium nitrite (1.5 eq) portion-wise,

maintaining the temperature below 5 °C.

Stir the reaction at 0 °C for 4 hours.

Filter the precipitated yellow solid, wash with cold water, and dry under vacuum. A

reported yield for this step is 77%.

Chlorination of the Hydroxyl Group:

Add the 2-hydroxy-3-nitro-6-methylpyridine (1.0 eq) to phosphorus oxychloride (POCl₃,

excess).

Heat the mixture to reflux and maintain for 4 hours.

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

Pour the residue onto crushed ice with vigorous stirring.

Filter the solid product, wash with water, and dry to yield 2-chloro-3-nitro-6-methylpyridine.

Reduction of the Nitro Group and Sandmeyer Reaction:
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The nitro group of 2-chloro-3-nitro-6-methylpyridine can be reduced to an amine using

standard methods (e.g., SnCl₂/HCl or catalytic hydrogenation).

The resulting 2-amino-3-chloro-6-methylpyridine can then undergo a Sandmeyer reaction

(NaNO₂/HCl followed by CuCl/HCl) to replace the amino group with a second chlorine

atom, yielding the final product, 2,3-dichloro-6-methylpyridine.

Protocol 2: Direct Chlorination of 2-Hydroxy-6-methylpyridine

This method offers a more direct, solvent-free approach to chlorination.

Reaction Setup:

In a Teflon-lined stainless steel pressure reactor, combine 2-hydroxy-6-methylpyridine (1.0

eq) and phosphorus oxychloride (POCl₃, 1.0 eq).

Reaction Conditions:

Seal the reactor and heat the mixture to 140 °C for 2 hours.

Work-up and Purification:

Allow the reactor to cool to room temperature before carefully opening it in a well-

ventilated fume hood.

Quench the reaction mixture by slowly adding it to crushed ice/water.

Neutralize the solution to a pH of 8-9 using a saturated aqueous solution of sodium

carbonate.

The product can be isolated by filtration if it precipitates as a solid, or by extraction with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate) if it is a liquid or remains

dissolved.

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Drug Development
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The synthetic utility of 2,3-dichloro-6-methylpyridine lies in the reactivity of its chloro

substituents and the potential for modification of the methyl group.

Chemical Reactivity
The chlorine atoms at the 2- and 3-positions are susceptible to nucleophilic aromatic

substitution (SNAr) reactions. The reactivity of each position towards nucleophiles will depend

on the electronic effects of the other substituents and the reaction conditions. This allows for

the selective introduction of a wide range of functional groups, including amines, thiols, and

alkoxides.

2,3-Dichloro-6-methylpyridine

Nucleophilic Substitution (SNAr)
- Amines, Thiols, Alkoxides

Cross-Coupling Reactions
- Suzuki, Buchwald-Hartwig, etc.

Side-Chain Functionalization
- Oxidation, Halogenation

Diverse Library of Pyridine Derivatives

Click to download full resolution via product page

Caption: Reactivity workflow of 2,3-dichloro-6-methylpyridine.

Role as a Pharmaceutical Intermediate
Halogenated pyridines are crucial building blocks in the synthesis of active pharmaceutical

ingredients (APIs). The ability to selectively functionalize the dichloropyridine core makes

compounds like 2,3-dichloro-6-methylpyridine valuable starting materials for creating libraries

of novel compounds for drug discovery screening. For example, related dichloropyridine

derivatives have been utilized in the development of selective thyroid hormone receptor β
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agonists for treating dyslipidemia. The general workflow involves using the dichloropyridine

scaffold to introduce various substituents to explore structure-activity relationships (SAR).

Conclusion
2,3-Dichloro-6-methylpyridine is a chemical intermediate with significant potential in organic

synthesis, particularly for applications in drug discovery and development. While specific,

detailed literature on its synthesis and properties is limited, established methodologies for the

preparation of related chlorinated pyridines provide a strong basis for its production. The

reactivity of its two chloro substituents offers a versatile platform for the creation of diverse

molecular architectures. Further research into the synthesis, characterization, and reactivity of

2,3-dichloro-6-methylpyridine is warranted to fully unlock its potential as a valuable building

block for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2,3-Dichloro-6-methylpyridine: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317625#2-3-dichloro-6-methylpyridine-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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